REACTION_CXSMILES
|
NC1C=CC(C(O)=O)=CC=1.C1(C(Cl)=O)CCCCC1.CCN(CC)CC.[OH-].[Na+].[CH:29]1([C:35]([NH:37][C:38]2[CH:47]=[CH:46][C:41]([C:42]([O:44]C)=[O:43])=[CH:40][CH:39]=2)=[O:36])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>C1COCC1>[CH:29]1([C:35]([NH:37][C:38]2[CH:47]=[CH:46][C:41]([C:42]([OH:44])=[O:43])=[CH:40][CH:39]=2)=[O:36])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]1 |f:3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
291 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)Cl
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)NC1=CC=C(C(=O)OC)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 5 h at room temperature
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed by rotary evaporation and 1N aqueous HCl
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)NC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |